

# AF 568 DBCO: A Comprehensive Technical Guide to its Spectral Properties and Applications

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## Compound of Interest

Compound Name: AF 568 DBCO

Cat. No.: B15556053

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the spectral properties and common applications of **AF 568 DBCO**, a fluorescent dye crucial for modern biological research and drug development. The information presented is intended to support experimental design and data interpretation for professionals utilizing this powerful tool.

## Core Spectral Properties

**AF 568 DBCO** is a bright, orange-fluorescent dye that is structurally identical to Alexa Fluor 568.[1] It is widely utilized in life sciences due to its high photostability and resistance to pH changes.[1] The dibenzocyclooctyne (DBCO) group is one of the most reactive cycloalkynes for copper-free click chemistry, enabling the fluorescent labeling of azide-containing biomolecules within living cells or entire organisms.[1][2] This copper-free reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is biocompatible and highly specific, avoiding the cytotoxicity associated with copper catalysts.[3]

The spectral properties of **AF 568 DBCO** can vary slightly between suppliers due to different measurement conditions. The following table summarizes the key quantitative data available from various sources.

Spectral Property	Value	Source
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	579 nm	DIANA Biotechnologies[1], MedchemExpress[4][5]
578 nm	Vector Labs[6][7]	
572 nm	Lumiprobe[2], BroadPharm[8]	
Maximum Emission Wavelength ( $\lambda_{em}$ )	603 nm	DIANA Biotechnologies[1], MedchemExpress[4][5]
602 nm	Vector Labs[6][7]	
598 nm	Lumiprobe[2], BroadPharm[8]	
Molar Extinction Coefficient ( $\epsilon$ )	94,000 $\text{cm}^{-1}\text{M}^{-1}$	DIANA Biotechnologies[1]
94,238 $\text{cm}^{-1}\text{M}^{-1}$	Lumiprobe[2], BroadPharm[8]	
88,000 $\text{cm}^{-1}\text{M}^{-1}$	Vector Labs[6][7]	
Fluorescence Quantum Yield ( $\Phi$ )	0.912	Lumiprobe[2]
0.91	BroadPharm[8]	
Molecular Weight (MW)	1155.44 g/mol	DIANA Biotechnologies[1]
953.04 g/mol	Vector Labs[6][7]	
993.1 g/mol	BroadPharm[8]	

## Experimental Protocols

The following are generalized methodologies for utilizing **AF 568 DBCO** in common experimental workflows. Researchers should optimize these protocols for their specific applications.

### Protocol 1: General Protein Labeling with AF 568 DBCO

This protocol outlines the basic steps for labeling an azide-modified protein with **AF 568 DBCO**.

- Reagent Preparation:
  - Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to a concentration of 1-10 mg/mL.
  - Prepare a stock solution of **AF 568 DBCO** in a compatible organic solvent such as dimethyl sulfoxide (DMSO).
- Conjugation Reaction:
  - Add a 2-4 fold molar excess of the **AF 568 DBCO** stock solution to the azide-modified protein solution.[3] The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.
  - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[3]
- Purification of the Conjugate:
  - Remove excess, unreacted **AF 568 DBCO** using a size-exclusion chromatography column (e.g., a desalting column) or through dialysis against a suitable buffer.
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of AF 568 (around 579 nm).

## Protocol 2: Live Cell Labeling and Imaging

This protocol describes a general procedure for labeling azide-modified biomolecules on the surface of live cells.

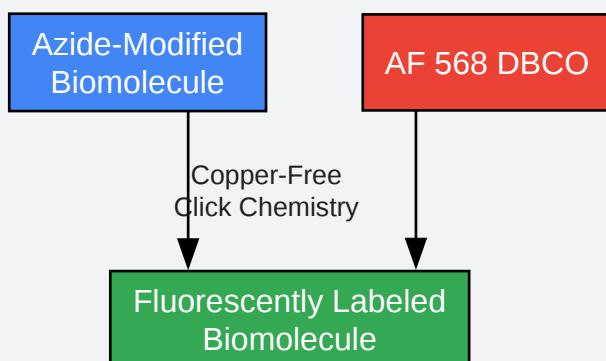
- Cell Preparation:
  - Culture cells to the desired confluency in a suitable imaging dish or plate.
  - If metabolically incorporating an azide-modified precursor, incubate the cells with the precursor for the desired time period prior to labeling.

- Wash the cells gently with a buffered saline solution (e.g., PBS) to remove any unbound precursor.
- Labeling Reaction:
  - Prepare a solution of **AF 568 DBCO** in a cell-compatible buffer (e.g., PBS or cell culture medium without serum) at a final concentration typically in the low micromolar range (e.g., 1-10  $\mu\text{M}$ ).
  - Incubate the cells with the **AF 568 DBCO** solution for 15-60 minutes at 37°C, protected from light.
- Washing and Imaging:
  - Gently wash the cells two to three times with fresh buffer to remove any unbound dye.
  - Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of AF 568.

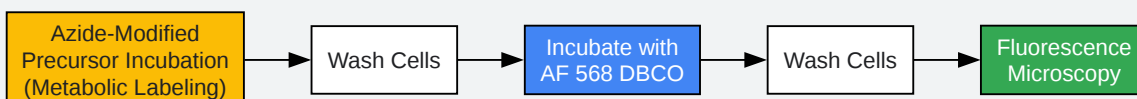
## Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **AF 568 DBCO**.

## Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)



## Experimental Workflow for Live Cell Imaging



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